molecular formula C24H18F3NO3 B2412938 (3E)-3-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-2,3-dihydro-1H-indol-2-one CAS No. 455309-09-8

(3E)-3-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-2,3-dihydro-1H-indol-2-one

Cat. No.: B2412938
CAS No.: 455309-09-8
M. Wt: 425.407
InChI Key: GCZZPINFAWZPGH-XDHOZWIPSA-N
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Description

(3E)-3-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-2,3-dihydro-1H-indol-2-one is a complex organic compound with a unique structure that includes methoxy and trifluoromethyl groups

Scientific Research Applications

(3E)-3-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials and as a precursor for other complex compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-2,3-dihydro-1H-indol-2-one typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with an active methylene compound in the presence of a base. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Bases: Piperidine, pyridine

    Solvents: Ethanol, methanol

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (3E)-3-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3E)-3-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-2,3-dihydro-1H-indol-2-one apart is its unique combination of methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(3E)-3-[[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3NO3/c1-30-22-13-15(12-19-18-7-2-3-8-20(18)28-23(19)29)9-10-21(22)31-14-16-5-4-6-17(11-16)24(25,26)27/h2-13H,14H2,1H3,(H,28,29)/b19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZZPINFAWZPGH-XDHOZWIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C3=CC=CC=C3NC2=O)OCC4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C3=CC=CC=C3NC2=O)OCC4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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